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Introduction
Fura-4F is a ratiometric calcium indicator dye used for the quantitative measurement of

intracellular calcium concentrations ([Ca²⁺]i). As a member of the Fura family of dyes, it exhibits

a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. This ratiometric property

allows for accurate and reliable measurements of [Ca²⁺]i, minimizing issues such as uneven

dye loading, photobleaching, and variations in cell thickness. The pentapotassium salt form of

Fura-4F is a cell-impermeant molecule, making it ideal for delivery into cells via microinjection.

This method allows for precise control over the amount of dye introduced into a single cell,

making it a powerful tool for studying calcium signaling dynamics in individual cells within a

population.

Fura-4F has a lower affinity for Ca²⁺ compared to its predecessor Fura-2, with a dissociation

constant (Kd) of approximately 770 nM.[1] This characteristic makes Fura-4F particularly well-

suited for measuring higher intracellular calcium concentrations that might saturate the

response of higher-affinity indicators.

This document provides a detailed protocol for the microinjection of Fura-4F pentapotassium
salt into cultured adherent cells for the purpose of intracellular calcium imaging.
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Fura-4F Spectral Properties
Property Wavelength (nm) Description

Excitation Maximum (Ca²⁺-

bound)
~336

Excitation wavelength for Fura-

4F complexed with calcium.[2]

Excitation Maximum (Ca²⁺-

free)
~366

Excitation wavelength for Fura-

4F in the absence of calcium.

[2]

Emission Maximum ~511

The fluorescence emission

wavelength is largely

independent of calcium

concentration.[2]
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Parameter Recommended Value Notes

Fura-4F Pentapotassium

Concentration in Micropipette
1-10 mM

The optimal concentration may

need to be determined

empirically for different cell

types and experimental goals.

Final Intracellular Fura-4F

Concentration
50-200 µM

This is an estimated final

concentration and depends on

the injection volume and cell

size. The goal is to achieve a

sufficient signal-to-noise ratio

without significant buffering of

intracellular calcium.

Injection Pressure (pi) 80-120 hPa

This is a starting range and

should be optimized to ensure

gentle injection without

damaging the cell.[3]

Injection Time (ti) 0.2-0.4 seconds

Adjust along with injection

pressure to control the volume

of injected solution.[3]

Injection Volume < 10% of cell volume

A critical parameter to avoid

cell lysis and maintain cell

health.[3]

Experimental Protocols
I. Preparation of Microinjection Buffer
A simple and effective microinjection buffer can be prepared as follows. It is crucial to use high-

purity, nuclease-free water and to filter-sterilize the final solution.
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Component Final Concentration Purpose

Tris-HCl (pH 7.4) 10 mM
pH buffering to maintain

physiological intracellular pH.

KCl 100 mM

To maintain appropriate ionic

strength similar to the

intracellular environment.

Protocol:

Dissolve the appropriate amounts of Tris base and KCl in nuclease-free water.

Adjust the pH to 7.4 with 1M HCl.

Bring the solution to the final volume with nuclease-free water.

Filter the buffer through a 0.22 µm syringe filter into a sterile, nuclease-free container.

Store at 4°C.

II. Preparation of Fura-4F Pentapotassium Solution for
Microinjection

Allow the vial of Fura-4F pentapotassium salt to equilibrate to room temperature before

opening to prevent condensation.

Prepare a 1-10 mM stock solution of Fura-4F pentapotassium salt by dissolving it in the

prepared microinjection buffer.

Vortex briefly to ensure the dye is fully dissolved.

Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet

any particulate matter that could clog the micropipette.

Carefully aspirate the supernatant for loading into the micropipettes.

III. Micropipette Preparation
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Pull glass capillaries to create micropipettes with a fine tip (typically 0.1-0.5 µm in diameter)

using a micropipette puller. The optimal tip size and shape will depend on the cell type being

injected.

Back-fill the micropipette with 1-2 µL of the prepared Fura-4F solution using a microloader

pipette tip. Ensure there are no air bubbles in the tip of the micropipette.

IV. Microinjection of Adherent Cells
This protocol assumes the use of a standard inverted microscope equipped with

micromanipulators and a microinjection system (e.g., Eppendorf FemtoJet).

Cell Culture: Plate adherent cells on glass-bottom dishes or coverslips at a density that

allows for easy access to individual cells for microinjection. Culture the cells in their

appropriate growth medium until they reach the desired confluency.

Setup:

Mount the glass-bottom dish or coverslip onto the microscope stage.

Replace the culture medium with a suitable imaging buffer (e.g., Hank's Balanced Salt

Solution - HBSS) that is free of phenol red.

Mount the back-filled micropipette into the micromanipulator holder.

Microinjection:

Using the microscope, locate the target cells.

Carefully lower the micropipette towards the cells.

Position the tip of the micropipette just above the cytoplasm of the target cell. Avoid

injecting into the nucleus unless it is the intended target.

Gently lower the micropipette to penetrate the cell membrane. A slight dimpling of the cell

surface may be observed just before penetration.
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Apply a brief injection pulse using the predetermined pressure and time settings. A slight

swelling of the cell may be observed, but this should be minimal.

Carefully retract the micropipette from the cell.

Move to the next target cell and repeat the process.

Post-Injection Incubation: After microinjection, allow the cells to recover for at least 30

minutes in the incubator before proceeding with calcium imaging experiments. This allows for

the de-esterification of any residual AM-ester forms and for the cell to return to a resting

state.

V. Calcium Imaging
Microscope Setup: Use an inverted fluorescence microscope equipped with a light source

capable of excitation at approximately 340 nm and 380 nm, and a filter set for detecting

emission at ~510 nm. A fast-switching excitation light source and a sensitive camera are

required for ratiometric imaging.

Image Acquisition:

Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380

nm and capturing the corresponding emission at 510 nm.

Stimulate the cells with your agonist or compound of interest.

Continue to acquire images at both excitation wavelengths throughout the experiment to

monitor the changes in intracellular calcium.

Data Analysis:

Calculate the ratio of the fluorescence intensity at 340 nm excitation to the fluorescence

intensity at 380 nm excitation (F340/F380) for each time point.

The change in this ratio over time reflects the change in intracellular calcium

concentration.
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For quantitative measurements, the Grynkiewicz equation can be used to convert the

fluorescence ratio to absolute calcium concentrations, which requires calibration of the dye

in your specific experimental setup.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Data Analysis

Prepare Microinjection Buffer

Prepare Fura-4F Solution

Prepare Micropipettes

Microinject Cells

Culture Adherent Cells

Post-Injection Incubation

Calcium Imaging

Calculate F340/F380 Ratio

Quantify [Ca²⁺]i

Click to download full resolution via product page

Caption: Experimental workflow for Fura-4F microinjection and calcium imaging.
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Caption: Principle of Fura-4F ratiometric calcium sensing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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